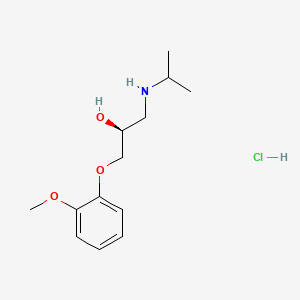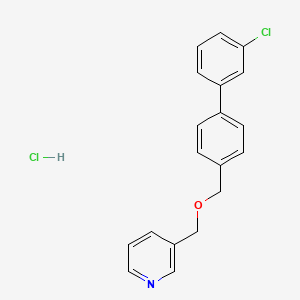
Sucrose 1,6-dilaurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose 1,6-dilaurate is a sucrose fatty acid ester, specifically an ester of sucrose and lauric acid. It is a non-ionic surfactant widely used in various industries, including food, cosmetics, and pharmaceuticals. This compound is known for its emulsifying, stabilizing, and solubilizing properties, making it a valuable ingredient in many formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sucrose 1,6-dilaurate can be synthesized through the transesterification of sucrose with lauric acid or its derivatives. One common method involves the use of methyl laurate and sucrose in the presence of a catalyst such as potassium carbonate. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (60-90°C) and under ultrasonic frequencies to enhance the yield .
Industrial Production Methods
Industrial production of this compound often employs a two-stage process. In the first stage, lauric acid is esterified with methanol to produce methyl laurate. In the second stage, methyl laurate undergoes transesterification with sucrose to form this compound. This process is optimized for high yield and purity, with conditions such as temperature, residence time, and feed concentration being carefully controlled .
Análisis De Reacciones Químicas
Types of Reactions
Sucrose 1,6-dilaurate primarily undergoes transesterification reactions. It can also participate in hydrolysis and saponification reactions under specific conditions.
Common Reagents and Conditions
Transesterification: Methyl laurate, sucrose, potassium carbonate, DMSO, ultrasonic frequencies (20-80 kHz), temperatures (60-90°C)
Hydrolysis: Water, acidic or basic conditions.
Saponification: Sodium hydroxide or potassium hydroxide.
Major Products
Transesterification: This compound, sucrose monolaurate, and other sucrose esters.
Hydrolysis: Sucrose and lauric acid.
Saponification: Sucrose and sodium laurate or potassium laurate.
Aplicaciones Científicas De Investigación
Sucrose 1,6-dilaurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in studies related to cell membrane permeability and as a stabilizer for biological samples.
Industry: Utilized in the food industry as an emulsifier and stabilizer, in cosmetics for its skin-conditioning properties, and in pharmaceuticals for its role in drug formulations
Mecanismo De Acción
Sucrose 1,6-dilaurate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of active compounds. The molecular targets and pathways involved include the disruption of lipid bilayers and the modulation of membrane fluidity .
Comparación Con Compuestos Similares
Similar Compounds
- Sucrose monolaurate
- Sucrose dilaurate
- Sucrose palmitate
- Sucrose stearate
Uniqueness
Sucrose 1,6-dilaurate is unique due to its specific fatty acid composition and the position of esterification on the sucrose molecule. This gives it distinct emulsifying and stabilizing properties compared to other sucrose esters. Its ability to form stable emulsions at lower concentrations and its biocompatibility make it particularly valuable in pharmaceutical and cosmetic applications .
Propiedades
Número CAS |
335281-15-7 |
|---|---|
Fórmula molecular |
C36H66O13 |
Peso molecular |
706.9 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5S)-5-(dodecanoyloxymethyl)-3,4-dihydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C36H66O13/c1-3-5-7-9-11-13-15-17-19-21-28(38)45-24-27-31(41)34(44)36(48-27,49-35-33(43)32(42)30(40)26(23-37)47-35)25-46-29(39)22-20-18-16-14-12-10-8-6-4-2/h26-27,30-35,37,40-44H,3-25H2,1-2H3/t26-,27-,30-,31-,32+,33-,34+,35-,36+/m1/s1 |
Clave InChI |
RWTLOOVGCAXGBZ-SDBGFSJOSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate](/img/structure/B12766127.png)








